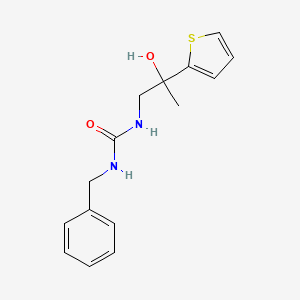

1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-15(19,13-8-5-9-20-13)11-17-14(18)16-10-12-6-3-2-4-7-12/h2-9,19H,10-11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUIPIJDGKCQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the urea moiety.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring and urea moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Features

The following table compares 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea with key analogs from the literature:

*Estimated based on structural similarity to and .

Key Observations:

The thiophen-2-ylmethyl substituent in the benzofuran analog (CAS 1903764-66-8) replaces benzyl with a smaller thiophene-based group, which may reduce steric hindrance and alter electronic interactions .

Heterocycle Modifications :

- Benzothiophene () vs. thiophene : Benzothiophene’s fused ring system enhances aromatic surface area, favoring stronger π-π stacking but reducing conformational flexibility.

- Benzofuran () vs. thiophene : Replacing sulfur with oxygen in benzofuran alters electronic properties (e.g., reduced polarizability), impacting binding affinity in biological systems .

Functional Group Additions: The hydrazono and benzoyl groups in ’s derivatives introduce additional hydrogen-bonding and π-conjugation, which could improve target selectivity or stability compared to the hydroxypropyl chain in the target compound .

Physicochemical and Electronic Properties

- Lipophilicity : The benzyl group in the target compound likely confers higher lipophilicity than the 4-methoxybenzyl or thiophen-2-ylmethyl analogs, affecting membrane permeability.

- Electronic Effects : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, whereas benzofuran’s oxygen atom creates a less polarizable ring. Density functional theory (DFT) studies (e.g., ) could elucidate charge distribution differences .

- Crystallography : SHELX software () is widely used to resolve urea derivative structures, revealing conformational preferences and hydrogen-bonding networks critical for activity .

Biological Activity

1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.4 g/mol

- CAS Number : 1351614-87-3

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Protein Kinase Inhibition : The compound has shown potential as an inhibitor of ROCK1 and ROCK2, which are involved in cancer cell proliferation and migration.

- DNA Intercalation : It can intercalate into DNA, disrupting its function and potentially leading to apoptosis in cancer cells.

- Cardiovascular Effects : The compound acts as a selective activator of myocardial myosin ATPase, suggesting therapeutic applications in heart failure treatment.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies indicate that it can inhibit the growth of cancer cells at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 10.8 |

These results highlight the compound's potential as a lead agent in anticancer drug development.

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These findings suggest its utility in treating infections caused by resistant strains .

Case Studies

- Inhibition of Cancer Cell Proliferation : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : A clinical isolate study showed that the compound effectively inhibited the growth of Staphylococcus aureus, demonstrating its potential application in antibiotic development.

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves coupling benzyl isocyanate with a thiophene-containing amine precursor. Key steps include:

- Amine precursor preparation : React thiophen-2-yl acetone with hydroxylamine under acidic conditions to form the hydroxylamine intermediate .

- Urea formation : Use a coupling agent like carbodiimide (e.g., EDC) to react the intermediate with benzyl isocyanate in anhydrous dichloromethane.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 ratio of amine to isocyanate) and temperature (0–5°C) to minimize side products like unreacted isocyanate or dimerization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).

- Spectroscopic analysis : Confirm structure using H/C NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) and FTIR (urea C=O stretch ~1640–1680 cm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] expected at m/z ~343.1) .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL (for refinement) and Olex2 (for visualization). Parameters like hydrogen-bonding (N–H···O/S) and torsion angles (thiophene-propyl linkage) confirm conformation .

- Crystallographic data : Compare unit cell parameters (e.g., triclinic symmetry) with related urea derivatives .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set). Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., urea carbonyl as electrophilic center) .

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C).

- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolysis of urea to amines) .

- Cell-line specificity : Compare activity in primary vs. immortalized cells; validate with CRISPR knockouts of suspected targets .

Q. How can structural modifications enhance its pharmacological profile?

- SAR studies : Replace benzyl with substituted aryl groups (e.g., electron-withdrawing Cl or NO) to modulate lipophilicity (logP).

- Bioisosteric replacement : Substitute thiophene with furan or pyridine to improve metabolic stability. Validate via in vitro CYP450 assays .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities like hydrolyzed amines or dimerized byproducts.

- Forced degradation studies : Expose to heat, light, and humidity; quantify degradation products using external calibration curves .

Q. How does the compound’s supramolecular behavior influence its formulation?

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility. Analyze packing motifs (e.g., π-π stacking of thiophene/benzyl groups) via PXRD .

- Solubility studies : Measure in biorelevant media (FaSSIF/FeSSIF) and correlate with Hansen solubility parameters .

Methodological Considerations

Q. How are conflicting crystallographic data resolved for structurally similar urea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.